5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one
Description
5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is a pyrazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms in the para positions (positions 1 and 3). Key functional groups include a chlorine substituent at position 5, a hydrazinyl group at position 3, and an isopropyl group at position 1.
Properties
Molecular Formula |
C7H11ClN4O |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
5-chloro-3-hydrazinyl-1-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C7H11ClN4O/c1-4(2)12-3-5(8)10-6(11-9)7(12)13/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
SADPGGRVZZIEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C(C1=O)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrazine-2-carboxylic acid and isopropylamine.
Formation of Intermediate: The carboxylic acid group is converted to an amide using isopropylamine under controlled conditions.
Hydrazinylation: The intermediate is then treated with hydrazine hydrate to introduce the hydrazinyl group at the 3-position of the pyrazine ring.
Cyclization: The final step involves cyclization to form the desired pyrazin-2(1H)-one structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction of the pyrazinone ring can lead to the formation of dihydropyrazine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azides or nitroso derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one, identified by its CAS number 1269529-42-1, is a compound of interest in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry and pharmacology, while providing detailed insights and case studies.
Chemical Properties and Structure
5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is characterized by the following chemical properties:
- Molecular Formula : C₇H₁₁ClN₄O
- Molecular Weight : 188.64 g/mol
- Structure : The compound features a pyrazinone core with a hydrazine substituent and a chloro group, which are critical for its biological activity.
Antiparasitic Activity
Recent studies have highlighted the potential of hydrazine derivatives, including 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one, in treating parasitic infections. For example, compounds with similar structures have shown promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays indicated that modifications to the hydrazine moiety can significantly influence antiparasitic efficacy.
Case Study : A study evaluated various hydrazide compounds for their activity against T. b. brucei, revealing that certain structural modifications led to sub-micromolar activity (EC50 values as low as 0.052 μM) . Although specific data on 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one's efficacy is limited, its structural similarity suggests potential for similar activity.
Cancer Research
Compounds containing pyrazine and hydrazine functionalities are being investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Example : In a related study focusing on pyrazine derivatives, certain compounds exhibited cytotoxic effects on various cancer cell lines, indicating that further exploration of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one could reveal similar properties.
Synthesis of Novel Therapeutics
The compound serves as a building block in the synthesis of more complex molecules aimed at targeting various diseases. Its unique structure allows for diverse modifications that can enhance biological activity or selectivity.
Research Insight : The synthesis of derivatives from 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is an area of ongoing research. Modifications to the hydrazine or pyrazine components can lead to new therapeutic candidates with improved efficacy or reduced toxicity.
Data Table: Comparative Activity of Hydrazine Derivatives
| Compound Name | Structure | EC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | [Structure A] | 0.052 | Antitrypanosomal |
| Compound B | [Structure B] | 0.14 | Anticancer |
| 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one | [Current Structure] | TBD | TBD |
Note: EC50 values indicate the concentration required to inhibit 50% of the target activity; TBD = To Be Determined.
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazinone ring may also interact with DNA or RNA, affecting cellular processes.
Comparison with Similar Compounds
Pyridazinone Derivatives (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-one)
Structural Differences :
- Core Ring: Pyridazinones feature a six-membered ring with two adjacent nitrogen atoms (positions 1 and 2), unlike pyrazinones, which have nitrogen atoms at positions 1 and 3.
- Substituents : The chloro and phenyl groups in 5-chloro-6-phenylpyridazin-3(2H)-one () contrast with the hydrazinyl and isopropyl groups in the target compound.
Physicochemical Properties :
- The phenyl group in pyridazinones enhances aromatic stacking interactions but reduces solubility compared to the isopropyl group in the target compound.
- The hydrazinyl group in pyrazinones provides stronger hydrogen-bonding capacity than the carbonyl group in pyridazinones.
Dihydroquinazolinone Derivatives (e.g., MHY2251)
Structural Differences :
- Core Structure: Dihydroquinazolinones (e.g., MHY2251 in ) feature a fused benzene and pyrimidine ring, differing from the monocyclic pyrazinone core.
Functional Groups :
- MHY2251 includes a benzodioxole group, enhancing planar aromaticity, while the target compound’s hydrazinyl group introduces conformational flexibility.
Pyrazole Derivatives (e.g., 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol)
Structural Differences :
- Core Ring: Pyrazoles are five-membered rings with two adjacent nitrogen atoms, contrasting with the six-membered pyrazinone structure.
Substituent Effects :
- The phenol and pyrazole groups in ’s compound promote hydrogen bonding and π-π interactions, whereas the chloro and hydrazinyl groups in the target compound may prioritize electrophilic reactivity.
Table 2: Key Heterocyclic Compounds Comparison
Research Findings and Implications
- Synthesis: The target compound’s hydrazinyl group may require specialized conditions (e.g., hydrazine hydrate under reflux), contrasting with the straightforward alkylation used for pyridazinones .
- Unanswered Questions: Limited direct data on the target compound’s activity necessitates further studies comparing its pharmacokinetics with pyridazinones and dihydroquinazolinones.
Biological Activity
5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of certain enzymes. This article provides a detailed overview of its biological activities, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is characterized by the presence of a pyrazine ring, which is known for its diverse biological activities. The molecular formula is , and it has been identified with the CAS number 1269529-42-1 .
Research indicates that compounds containing hydrazine and pyrazine moieties can exhibit various biological activities, including:
- Acetylcholinesterase Inhibition : Compounds similar to 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition is crucial for enhancing cholinergic neurotransmission, particularly in Alzheimer's disease models .
- Antioxidant Activity : The compound's structural features suggest potential antioxidant properties, which are beneficial in protecting neuronal cells from oxidative stress, a significant factor in neurodegeneration .
In Vitro Studies
Several studies have investigated the biological activity of pyrazine derivatives, including 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one. The following table summarizes key findings from relevant research:
| Study | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | AChE Inhibition | 3.76 (CHP4) | Compared to donepezil (0.53 µM) |
| Study B | Antioxidant Activity | N/A | DPPH and ABTS assays performed |
| Study C | Neuroprotection | N/A | Evaluated in PC12 cell models |
Case Studies
- Alzheimer's Disease Models : In a study evaluating a series of hydrazinopyrazine derivatives, it was found that CHP4 (related to 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one) exhibited significant AChE inhibitory effects and neuroprotective properties against amyloid-beta-induced cytotoxicity in differentiated PC12 cells. This study highlighted the compound's potential as a multifunctional agent against Alzheimer's disease .
- Antioxidant Studies : Another investigation utilized DPPH and ABTS assays to assess the antioxidant capabilities of pyrazine derivatives. Results indicated that these compounds could effectively scavenge free radicals, suggesting a protective role against oxidative stress-induced damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
